Adenosine Kinase Inhibitors (AKIs) are a class of chemical compounds that block the activity of the enzyme adenosine kinase (AK) [, ]. This enzyme plays a crucial role in the metabolic pathway of adenosine, a ubiquitous purine nucleoside with significant physiological functions in various tissues and organs []. By inhibiting AK, these compounds prevent the phosphorylation of adenosine into adenosine monophosphate (AMP), thereby increasing the local concentration of adenosine [, , ]. This localized increase in adenosine levels can lead to the activation of adenosine receptors, particularly A1 and A2 subtypes, triggering a cascade of downstream signaling events with diverse physiological consequences [, , , ].
AKIs have emerged as valuable tools in scientific research due to their ability to modulate adenosine signaling pathways. They are classified into two main categories: nucleoside analogs, structurally similar to adenosine, and non-nucleoside analogs, with distinct chemical structures [, ]. This distinction influences their pharmacological properties, including potency, selectivity, and potential for off-target effects.
The synthesis of ABT-702 dihydrochloride involves a multi-step chemical process. While specific proprietary methods are often not disclosed in detail, the general synthetic route includes:
The molecular weight of ABT-702 dihydrochloride is 536.25 g/mol, with a chemical formula of C22H21BrCl2N6O .
ABT-702 dihydrochloride has a complex molecular structure characterized by:
The three-dimensional conformation of ABT-702 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential binding sites on adenosine kinase .
ABT-702 dihydrochloride is primarily involved in reactions that inhibit adenosine kinase activity. The key chemical reactions include:
In vitro studies have shown IC50 values ranging from 1.5 nM to 1.7 nM for inhibiting human adenosine kinase, indicating its high potency .
The mechanism of action of ABT-702 dihydrochloride involves:
Research indicates that ABT-702's effects are dose-dependent, showing significant antinociceptive properties in animal models .
ABT-702 dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for clinical use.
ABT-702 dihydrochloride has several scientific applications, primarily in preclinical research settings:
Currently, ABT-702 is still under preclinical development stages with ongoing studies to further elucidate its efficacy and safety profiles .
Adenosine is an endogenous purine nucleoside that functions as a critical signaling molecule in cellular homeostasis, particularly under stress conditions. It modulates physiological processes through four G-protein-coupled receptor subtypes (A1, A2A, A2B, and A3). During metabolic stress—such as ischemia, hypoxia, or inflammation—intracellular adenosine levels surge due to ATP breakdown. This adenosine is released extracellularly, where it binds to receptors to elicit protective responses: vasodilation, suppression of inflammatory cytokine release, inhibition of neuronal excitability, and reduction of cardiac workload. The duration and intensity of adenosine signaling are tightly regulated by adenosine kinase (ADK), the primary enzyme responsible for adenosine clearance via phosphorylation to adenosine monophosphate (AMP). Under pathological conditions, transiently elevating adenosine concentrations through ADK inhibition amplifies its cytoprotective effects without receptor desensitization. This makes ADK a high-value target for diseases where adenosine’s protective roles are compromised, such as chronic pain syndromes, epilepsy, inflammatory disorders, and ischemic injury [4] [7] [8].
Unlike direct adenosine receptor agonists, ADK inhibitors offer a site- and event-specific approach to enhancing adenosine signaling. Receptor agonists often cause systemic side effects (e.g., hypotension or sedation) due to non-discriminant receptor activation. In contrast, ADK inhibitors elevate adenosine predominantly in tissues with high metabolic demand or injury, where adenosine production is already increased. This spatial precision reduces off-target effects. Additionally, ADK regulates intracellular S-adenosylhomocysteine (SAH) levels—a potent inhibitor of methylation reactions. When ADK activity is low, adenosine accumulates and inhibits SAH hydrolase, causing SAH buildup and subsequent impairment of essential methyltransferase reactions. Thus, ADK inhibition not only modulates adenosine receptor signaling but also influences epigenetic regulation and gene expression through methylation pathways. The dual role of ADK in purinergic signaling and methylation biology underscores its therapeutic potential for neurological, cardiovascular, and inflammatory diseases [4] [7] [9].
Early ADK inhibitors (e.g., 5′-amino-5′-deoxyadenosine and 5′-iodotubercidin) were nucleoside analogs with limited utility due to poor bioavailability, short half-lives, and lack of selectivity. ABT-702 dihydrochloride emerged as a breakthrough non-nucleoside inhibitor with optimized pharmacokinetic and pharmacodynamic properties. Its pyrido[2,3-d]pyrimidine scaffold enables potent (IC₅₀ = 1.7 nM) and selective ADK inhibition, with >1,000-fold selectivity over adenosine deaminase (ADA), nucleoside transporters, and adenosine receptors (A1, A2A, A3). This selectivity minimizes off-target interactions that plagued earlier inhibitors. ABT-702’s non-nucleoside structure also confers metabolic stability and oral bioavailability, distinguishing it from nucleoside-based agents. Preclinical studies established ABT-702 as a tool compound to probe adenosine’s therapeutic effects in pain, inflammation, and ischemia models, positioning it as a prototype for next-generation ADK-targeted therapeutics [1] [3] [6].
Table 1: Comparative Profile of Adenosine Kinase Inhibitors
Inhibitor | IC₅₀ (nM) | Selectivity Profile | Structural Class | Key Limitations |
---|---|---|---|---|
ABT-702 dihydrochloride | 1.7 | >1,000-fold vs. receptors, ADA, transporters | Non-nucleoside | Preclinical stage only |
5′-Iodotubercidin | 26 | Low selectivity; inhibits multiple kinases | Nucleoside analog | Poor bioavailability; rapid metabolism |
5′-Amino-5′-deoxyadenosine | ~100–500 | Moderate; substrate for other enzymes | Nucleoside analog | Short half-life; cell permeability issues |
GP3269 | 11 | High selectivity for ADK | Non-nucleoside | Limited in vivo data |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7